molecular formula C15H20BrNO4S B14307590 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)

7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)

Cat. No.: B14307590
M. Wt: 390.3 g/mol
InChI Key: UNUWLSHYBFCPGI-NRXISQOPSA-N
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Description

7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxazolidine ring fused to a cyclohexane ring, and a brominated sulfonyl group attached to a phenyl ring. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclohexanone derivative with an amino alcohol under acidic conditions to form the oxazolidine ring.

    Introduction of the Brominated Sulfonyl Group: The brominated sulfonyl group can be introduced by reacting the spirocyclic intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by bromination using a brominating agent like N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the oxazolidine ring can undergo oxidation to form a ketone.

    Reduction: The brominated sulfonyl group can be reduced to a sulfonamide.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfonamide derivative.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

The unique structure of this compound makes it a candidate for drug development, particularly in the design of molecules with specific biological activities such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The brominated sulfonyl group could play a crucial role in binding to the enzyme, while the spirocyclic structure provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4-azaspiro[4.5]decane: A simpler spirocyclic compound without the brominated sulfonyl group.

    1-Oxa-8-azaspiro[4.5]decan-3-ol: Another spirocyclic compound with a different substitution pattern.

    (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde: A derivative with a formyl group and a Boc-protected amine.

Uniqueness

The presence of the brominated sulfonyl group and the specific stereochemistry of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and potential biological activity that can be leveraged in various applications.

Properties

Molecular Formula

C15H20BrNO4S

Molecular Weight

390.3 g/mol

IUPAC Name

(5R)-6-bromo-1-(4-methylphenyl)sulfonyl-9-oxa-1-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C15H20BrNO4S/c1-11-2-4-12(5-3-11)22(19,20)17-8-6-14(18)15(17)10-21-9-7-13(15)16/h2-5,13-14,18H,6-10H2,1H3/t13?,14?,15-/m0/s1

InChI Key

UNUWLSHYBFCPGI-NRXISQOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC([C@@]23COCCC3Br)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C23COCCC3Br)O

Origin of Product

United States

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